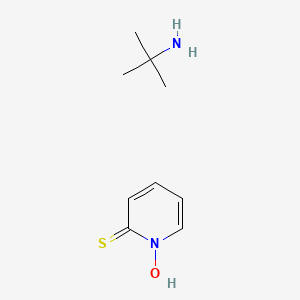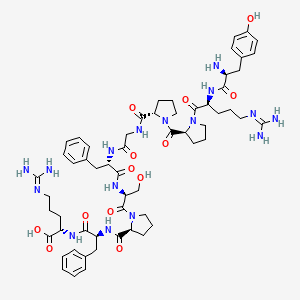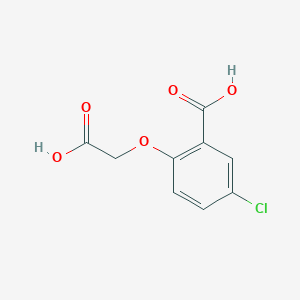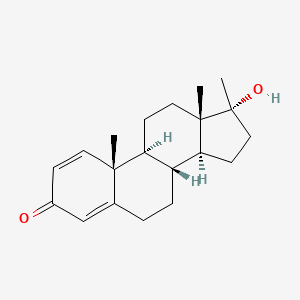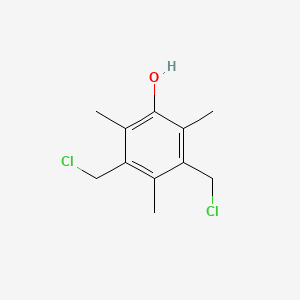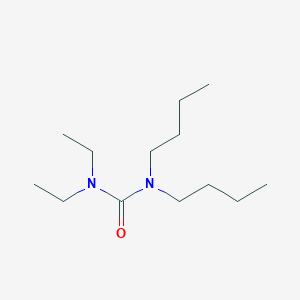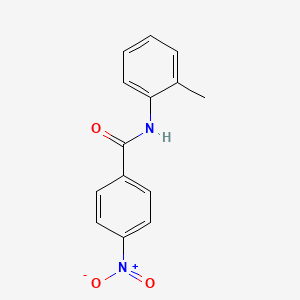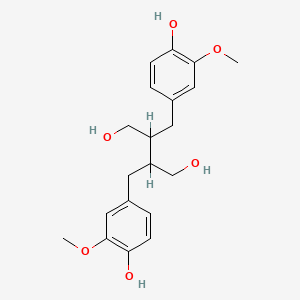![molecular formula C7H12O B3342820 3-Methyl-7-oxabicyclo[4.1.0]heptane CAS No. 36099-51-1](/img/structure/B3342820.png)
3-Methyl-7-oxabicyclo[4.1.0]heptane
Overview
Description
3-Methyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H12O . It is also known by other names such as 4-METHYL-1,2-CYCLOHEXENE OXIDE .
Synthesis Analysis
The synthesis of 7-oxabicyclo[4.1.0]heptane and its derivatives has been reported in several studies . For instance, one method involves an intramolecular cyclization reaction through a nucleophilic substitution at C-5 or C-6 of C-glycosides by a 2’-enamine .Molecular Structure Analysis
The molecular structure of 3-Methyl-7-oxabicyclo[4.1.0]heptane consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChIKey for this compound is ULPDSNLBZMHGPI-UHFFFAOYSA-N .Scientific Research Applications
Organic Synthesis
3-Methyl-7-oxabicyclo[4.1.0]heptane is used as a substrate in organic synthesis . It’s involved in various reactions, including the reductive reaction of ketones .
Polymer Production
Cyclic olefins like 4-Methyl-1,2-cyclohexene oxide can polymerize to form thermoplastics . These polymers have several advantages, including low moisture intake, high-temperature resistance, low birefringence, and excellent transparency .
Production of Epoxy Resins
1,2-Cyclohexanediol, which can be produced from 4-Methyl-1,2-cyclohexene oxide, is a top-grade diluter of epoxy resins . Epoxy resins have a wide range of applications, including coatings, adhesives, and composite materials .
Production of Bioactive Compounds
7-Oxanorbornanes, a class of compounds that includes 3-Methyl-7-oxabicyclo[4.1.0]heptane, are used in the laboratory for the synthesis of bioactive compounds . These compounds have been found to be bioactive, for instance, as herbicides .
Production of Pharmaceuticals
1,2-Cyclohexanediol, derivable from 4-Methyl-1,2-cyclohexene oxide, is used in the production of drugs . The two hydroxyl groups in 1,2-Cyclohexanediol can participate in various reactions, making it a versatile compound in pharmaceutical synthesis .
Production of Plasticizers and Pesticides
1,2-Cyclohexanediol, which can be synthesized from 4-Methyl-1,2-cyclohexene oxide, is also used to produce plasticizers and pesticides . Plasticizers are additives that increase the plasticity or fluidity of a material, while pesticides are substances used to control pests .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-7-oxabicyclo[41Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Methyl-7-oxabicyclo[4.1.0]heptane involves the opening of the epoxide ring, a three-membered cyclic ether . This opening can occur under both acidic and basic conditions, leading to various products depending on the specific conditions . The reaction is essentially an S N 2 reaction, where the less substituted carbon is the site of nucleophilic attack .
Biochemical Pathways
The exact biochemical pathways affected by 3-Methyl-7-oxabicyclo[41It’s known that epoxides, in general, can participate in various biochemical reactions, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-7-oxabicyclo[41Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 3-Methyl-7-oxabicyclo[41The opening of the epoxide ring can lead to the formation of various products, which can have different biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methyl-7-oxabicyclo[4.1.0]heptane. For instance, the opening of the epoxide ring can occur under both acidic and basic conditions .
properties
IUPAC Name |
3-methyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-2-3-6-7(4-5)8-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPDSNLBZMHGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346737 | |
| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-oxabicyclo[4.1.0]heptane | |
CAS RN |
36099-51-1 | |
| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)
